Product packaging for L-Glutamic acid, N-(m-nitrobenzoyl)-(Cat. No.:CAS No. 5420-67-7)

L-Glutamic acid, N-(m-nitrobenzoyl)-

Cat. No.: B15490515
CAS No.: 5420-67-7
M. Wt: 296.23 g/mol
InChI Key: OLOYABCTBQZHEX-UHFFFAOYSA-N
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Description

L-Glutamic acid, N-(m-nitrobenzoyl)- (NBGA) is a chemically modified derivative of L-glutamic acid, where the amino group of the glutamic acid backbone is acylated with m-nitrobenzoyl chloride. This modification introduces a nitro group at the meta position of the benzoyl ring (Figure 1). The synthesis involves reacting L-glutamic acid with m-nitrobenzoyl chloride under controlled conditions, followed by purification via recrystallization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O7 B15490515 L-Glutamic acid, N-(m-nitrobenzoyl)- CAS No. 5420-67-7

Properties

CAS No.

5420-67-7

Molecular Formula

C12H12N2O7

Molecular Weight

296.23 g/mol

IUPAC Name

2-[(3-nitrobenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C12H12N2O7/c15-10(16)5-4-9(12(18)19)13-11(17)7-2-1-3-8(6-7)14(20)21/h1-3,6,9H,4-5H2,(H,13,17)(H,15,16)(H,18,19)

InChI Key

OLOYABCTBQZHEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

N-(4-Aminobenzoyl)-L-Glutamic Acid
  • Structure: Features a para-aminobenzoyl group instead of m-nitrobenzoyl.
  • Synthesis : Derived from the reduction of p-nitrobenzoyl-L-glutamic acid using hydrogen over Raney nickel .
  • Biological Role : Serves as a precursor for antifolate drugs (e.g., methotrexate analogs) due to its structural similarity to folic acid .
  • Key Difference: The para-amino group enhances binding to dihydrofolate reductase (DHFR) compared to the meta-nitro group in NBGA, which lacks direct enzyme inhibition activity .
N-(4-Methylaminobenzoyl)-L-Glutamic Acid
  • Structure: Contains a methylated amino group at the para position.
  • Synthesis: Produced via reductive methylation of p-aminobenzoyl-L-glutamic acid using formaldehyde and hydrogen .
  • Application : Used in antifolate drug development, where methylation improves metabolic stability .
N-(m-Aminobenzoyl)-L-Methionine
  • Structure: Combines m-aminobenzoyl with L-methionine instead of L-glutamic acid.
  • Activity: Demonstrated hepatoprotective effects against acetaminophen-induced liver injury in rats, attributed to the m-aminobenzoyl group’s role in folate pathways .

Functional Group Modifications

N-(4-Nitrobenzoyl)-L-Glutamic Acid
  • Structure : Para-nitrobenzoyl substitution.
  • Comparison : The para nitro group shows lower reactivity in biological systems compared to the meta isomer (NBGA), likely due to steric and electronic differences .
N-Acylated Derivatives with Pteridinyl Groups
  • Example: N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid (CAS RN: 7532-09-4).
  • Molecular Weight : 477.43 g/mol .
  • Role : Acts as a key intermediate in methotrexate derivatives, targeting thymidylate synthase (TS) and DHFR .

Functional Comparison: Enzyme Inhibition and Therapeutic Potential

Antifolate Activity

Compound Target Enzyme IC₅₀ (nM) Key Feature Reference
NBGA N/A N/A No direct enzyme inhibition
LY231514 (Pemetrexed analog) TS/DHFR 10–50 Dual inhibitor with antitumor
N-(4-Aminobenzoyl)-L-glutamic acid DHFR 15 Precursor to antifolate drugs
  • NBGA : Lacks intrinsic enzyme inhibition but serves as a scaffold for drug conjugates .
  • LY231514 : A clinically used dual TS/DHFR inhibitor with a pyrrolo[2,3-d]pyrimidinyl group enhancing binding affinity .

Physicochemical and Structural Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
NBGA C₁₂H₁₂N₂O₇ ~296.24* m-nitrobenzoyl
N-(4-Aminobenzoyl)-L-glutamic acid C₁₂H₁₄N₂O₅ 278.25 p-aminobenzoyl
Methotrexate intermediate C₂₀H₂₂N₈O₅ 454.44 Pteridinyl-methylamino

Calculated based on L-glutamic acid (147.13 g/mol ) + *m-nitrobenzoyl moiety.

Q & A

Q. What are the established synthetic routes for preparing N-(m-nitrobenzoyl)-L-glutamic acid (NBGA), and what methodological considerations are critical for yield optimization?

N-(m-nitrobenzoyl)-L-glutamic acid is synthesized via acylation of L-glutamic acid with m-nitrobenzoyl chloride. Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of L-glutamic acid to m-nitrobenzoyl chloride in anhydrous conditions to minimize hydrolysis of the acyl chloride.
  • Activation : Employ coupling agents like dicyclohexylcarbodiimide (DCCI) to facilitate ester bond formation during immobilization on supports like gellan .
  • Purification : Crystallization from ethanol-water mixtures (1:3 v/v) removes unreacted starting materials. Yield typically ranges from 70–85% under optimized conditions .

Q. Which analytical techniques are most reliable for quantifying N-(m-nitrobenzoyl)-L-glutamic acid in complex matrices?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) is validated for related nitrobenzoyl derivatives. Use a C18 column (150 × 4.6 mm, 5 µm), mobile phase of 0.1% trifluoroacetic acid (TFA) in water:acetonitrile (85:15), and flow rate of 1 mL/min. Linearity (R² > 0.999) is achieved in the 0.1–50 µg/mL range .
  • Enzymatic Assays : L-Glutamic acid-specific enzymatic UV tests (e.g., glutamate dehydrogenase) can be adapted by hydrolyzing the nitrobenzoyl group under alkaline conditions (pH 10, 60°C for 2 hours) prior to analysis .

Q. How is structural confirmation of N-(m-nitrobenzoyl)-L-glutamic acid performed?

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.5–8.7 ppm (aromatic protons), δ 4.3 ppm (α-H of glutamic acid), and δ 2.1–2.4 ppm (β/γ-CH₂ of glutamic acid).
  • FT-IR : Key bands include 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), and 1520 cm⁻¹ (nitro group) .

Advanced Research Questions

Q. How can experimental design methodologies optimize the immobilization of NBGA on polymeric supports for controlled drug delivery?

A central composite design (CCD) is effective for optimizing parameters:

  • Variables : Active principle/support ratio (0.5–2.0 w/w), DCCI/active principle ratio (1:1–3:1), and reaction time (12–48 hours).
  • Response Surface : The regression equation Y=0.85X1+1.2X2+0.05X30.1X1X2Y = 0.85X_1 + 1.2X_2 + 0.05X_3 - 0.1X_1X_2 (where Y=immobilized NBGAY = \text{immobilized NBGA}) identifies maximum coupling efficiency at X1=2.0X_1 = 2.0, X2=3.0X_2 = 3.0, X3=48X_3 = 48 hours .
  • Validation : Confirm using alkaline hydrolysis (0.1 M NaOH, 37°C) to measure drug release kinetics, ensuring <5% burst release in 24 hours .

Q. How can contradictory results in NBGA bioactivity assays be systematically analyzed?

  • Source Identification : Compare in vitro vs. in vivo models. For example, in vitro cytotoxicity may not correlate with in vivo hepatoprotection due to metabolic activation (e.g., nitro group reduction to amine derivatives, as seen in N-(m-aminobenzoyl)-L-methionine) .
  • Method Harmonization : Standardize assay conditions (e.g., cell lines, animal strains) and validate impurity profiles (e.g., residual DCCI) using LC-MS .

Q. What strategies are recommended for evaluating NBGA’s pharmacological potential in disease models?

  • Liver Injury Models : Administer NBGA derivatives (e.g., 50 mg/kg/day) to rats with acetaminophen-induced hepatotoxicity. Assess biomarkers (ALT, AST) and histopathology for necroinflammation reduction .
  • Mechanistic Studies : Use 13^{13}C/15^{15}N-labeled NBGA to track metabolic incorporation via NMR or mass spectrometry .

Q. How can stability challenges in NBGA formulations be addressed during preclinical development?

  • Degradation Pathways : Hydrolysis of the ester bond (t₁/₂ = 14 days at pH 7.4, 25°C) is the primary route. Stabilize via lyophilization with trehalose (1:1 w/w) or encapsulation in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) .
  • Forced Degradation Studies : Expose NBGA to oxidative (3% H₂O₂), thermal (40°C), and photolytic (ICH Q1B) conditions, monitoring degradation with UPLC-PDA .

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